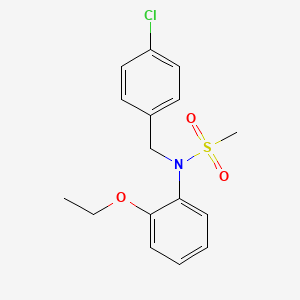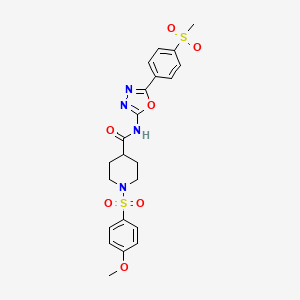![molecular formula C16H16BrN5OS B14130873 (4-(6-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone CAS No. 1208406-85-2](/img/structure/B14130873.png)
(4-(6-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(6-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the bromobenzo[d]thiazole intermediate, followed by the introduction of the piperazine ring through nucleophilic substitution. The final step involves the coupling of the pyrazole group to the piperazine derivative under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
(4-(6-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The bromine atom in the bromobenzo[d]thiazole moiety can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, (4-(6-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with desirable properties.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound is studied for its potential applications in the development of new materials, catalysts, and other chemical products. Its unique properties can contribute to advancements in various industrial processes.
作用機序
The mechanism of action of (4-(6-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application, such as its use in therapeutic or industrial settings.
類似化合物との比較
Similar Compounds
(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone: Similar structure with a chlorine atom instead of bromine.
(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone: Similar structure with a fluorine atom instead of bromine.
(4-(6-iodobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone: Similar structure with an iodine atom instead of bromine.
Uniqueness
The uniqueness of (4-(6-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone lies in its specific combination of functional groups and the presence of the bromine atom. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
1208406-85-2 |
|---|---|
分子式 |
C16H16BrN5OS |
分子量 |
406.3 g/mol |
IUPAC名 |
[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-methylpyrazol-3-yl)methanone |
InChI |
InChI=1S/C16H16BrN5OS/c1-20-5-4-13(19-20)15(23)21-6-8-22(9-7-21)16-18-12-3-2-11(17)10-14(12)24-16/h2-5,10H,6-9H2,1H3 |
InChIキー |
LLXUAXWWZJJUFE-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC(=N1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(Difluoromethyl)-5-(2-furanyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid](/img/structure/B14130796.png)






![1-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B14130848.png)
![2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-phenylacetamide](/img/structure/B14130852.png)


![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3,5-dimethylphenyl)methanone](/img/structure/B14130863.png)
![2-[(Benzenesulfonyl)methyl]-4-(methanesulfonyl)-1-nitrobenzene](/img/structure/B14130871.png)
